6'-amino-3'-methyl-1'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multicomponent reaction. One common method is the three-component cyclocondensation reaction involving isatins, pyrazolones, and malononitrile in aqueous media. This reaction is often catalyzed by nanocatalysts such as SBA-Pr-NHQ, which is prepared by reacting SBA-Pr-NCQ with hydrazine hydrate . The reaction conditions are generally mild, with neutral media, short reaction times, and high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied, focusing on eco-friendly and resource-efficient synthetic methodologies. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a fluorescence sensor, the compound binds selectively to Hg²⁺ ions, causing a change in its fluorescence properties . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-pyrano[2,3-c]pyrazole derivatives, such as:
- 6’-amino-1-benzyl-3’-methyl-2-oxo-1’-phenyl-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
What sets 6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile apart is its unique spiro linkage and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific structural and functional characteristics .
Properties
Molecular Formula |
C26H18N4O |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6'-amino-3'-methyl-1'-phenylspiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C26H18N4O/c1-16-23-25(30(29-16)17-9-3-2-4-10-17)31-24(28)22(15-27)26(23)20-13-7-5-11-18(20)19-12-6-8-14-21(19)26/h2-14H,28H2,1H3 |
InChI Key |
UBKKBYJWYCFUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C3(C4=CC=CC=C4C5=CC=CC=C53)C(=C(O2)N)C#N)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.